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Compound of Interest

Compound Name:
6-Chloro-5-

methoxypicolinaldehyde

CAS No.: 1227514-34-2

Cat. No.: B2969379 Get Quote

Abstract & Strategic Value
This guide details the synthetic utility of 6-Chloro-5-methoxypicolinaldehyde (6-Cl-5-OMe-

PicCHO) as a linchpin scaffold in medicinal chemistry. Unlike simple pyridines, this

trisubstituted building block offers a "Head-to-Tail" reactivity profile. The C2-aldehyde allows for

immediate fused-ring construction (e.g., triazolo, imidazo scaffolds), while the C6-chlorine

serves as a latent electrophile for late-stage diversification via Nucleophilic Aromatic

Substitution (

) or Palladium-catalyzed cross-couplings. The C5-methoxy group provides critical solubility and
metabolic stability (blocking the oxidation-prone C5 position) while modulating the electronic
properties of the ring.

Chemical Profile & Reactivity Analysis
Structural Logic
The molecule functions as an ambiphilic pyridine core. Its reactivity is dictated by the push-pull

electronics between the electron-withdrawing aldehyde (EWG) and the electron-donating

methoxy (EDG) group, centered around the electron-deficient pyridine nitrogen.
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Position Substituent Electronic Effect Reactivity Mode

C2 Aldehyde (-CHO)
EWG

(Inductive/Mesomeric)

Electrophile:

Condensation,

Reductive Amination,

C-H Activation.

Essential for fused

ring formation

involving the ring

Nitrogen.

C5 Methoxy (-OMe) EDG (Mesomeric)

Modulator: Increases

electron density at

C2/C4, slightly

deactivating

at C6 but improving

solubility and

preventing metabolic

oxidation at C5.

C6 Chlorine (-Cl) EWG (Inductive)

Electrophile: Activated

for

due to ortho

positioning to Ring N

and para positioning

to the Aldehyde (if

counting resonance).

N1 Pyridine Nitrogen Electron Sink

Nucleophile:

Participation in

cyclization reactions

(e.g., to form

triazolopyridines).

Divergent Synthesis Workflow
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The following diagram illustrates the three primary synthetic pathways available for this

scaffold.
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Caption: Divergent synthetic utility of 6-Chloro-5-methoxypicolinaldehyde allowing access to

both fused bicyclic cores and linear functionalized pyridines.

Protocol 1: Synthesis of [1,2,3]Triazolo[1,5-
a]pyridine Scaffolds
Application: This protocol constructs a fused 5-6 bicyclic system. This is a "privileged scaffold"

in kinase inhibitor design. The reaction utilizes the C2-aldehyde and the N1-pyridine nitrogen.

Mechanism
The reaction proceeds via the formation of a tosylhydrazone, followed by base-mediated

decomposition to a diazo intermediate. The diazo species undergoes intramolecular 1,5-

electrocyclization onto the pyridine nitrogen.
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Caption: Mechanistic pathway for the conversion of picolinaldehyde to triazolopyridine via

Bamford-Stevens/Seyferth-Gilbert type intermediates.

Experimental Procedure
Target: 6-Chloro-5-methoxy-[1,2,3]triazolo[1,5-a]pyridine

Reagents:

6-Chloro-5-methoxypicolinaldehyde (1.0 equiv, 171.58 mg/mmol)

p-Toluenesulfonyl hydrazide (1.1 equiv)
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Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.5 M concentration)

Base: Morpholine (2.0 equiv) or

(2.0 equiv)

Step-by-Step:

Condensation: Charge a round-bottom flask with the aldehyde and MeOH. Add p-

toluenesulfonyl hydrazide. Stir at room temperature for 2–4 hours. Monitor TLC (formation

of hydrazone precipitate is common).

Cyclization: Add Morpholine directly to the suspension. Heat the mixture to reflux (

) for 3–6 hours. The suspension should dissolve as the cyclized product forms.

Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

Purification: Resuspend residue in DCM/Water. Extract with DCM (3x). Dry organic phase

over

. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Critical Note: The 6-Chloro group remains intact during this cyclization, preserving it for

subsequent coupling reactions (see Section 5).

Protocol 2: Imidazo[1,5-a]pyridine Synthesis
Application: Accessing the imidazo[1,5-a]pyridine core, often used in GABA-A receptor

modulators.

Experimental Procedure
Reagents:

6-Chloro-5-methoxypicolinaldehyde (1.0 equiv)
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Ammonium Acetate (

) (5.0 equiv)

Formaldehyde (37% aq) or Glyoxal (for substituted derivatives)

Solvent: Acetic Acid (AcOH)

Step-by-Step:

Dissolve aldehyde and

in AcOH.

Add carbonyl component (e.g., paraformaldehyde for unsubstituted C3).

Stir at

for 12 hours.

Workup: Neutralize with

(caution: foaming). Extract with EtOAc.

Note: This reaction builds the imidazole ring fused across the N1 and C2 positions.

Protocol 3: Late-Stage Diversification ( )
Application: Functionalizing the C6 position. This can be performed before or after the

cyclizations described above, but performing it after (on the fused system) is often preferred to

avoid side reactions during ring closure.

Reactivity Logic
The 6-position is activated for Nucleophilic Aromatic Substitution (

) because it is ortho to the pyridine nitrogen. While the 5-methoxy group is electron-donating,
the overall electron deficiency of the pyridine (or triazolopyridine) core ensures reactivity with
secondary amines.
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Experimental Procedure ( with Morpholine)
Reagents:

Substrate (e.g., 6-Chloro-5-methoxy-[1,2,3]triazolo[1,5-a]pyridine) (1.0 equiv)

Nucleophile: Morpholine (1.5 equiv)

Base:

(2.0 equiv) or DIPEA (2.0 equiv)

Solvent: DMF or DMSO (0.2 M)

Step-by-Step:

Dissolve substrate in dry DMF.

Add Base and Nucleophile.

Heat to

for 4–12 hours.

Monitoring: Reaction progress can be tracked by LC-MS (Look for Cl displacement: Mass

-35 +86).

Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc.

Troubleshooting: If conversion is slow due to the 5-OMe deactivation, switch to microwave

irradiation (

, 30 mins).

Summary of Physical Properties & Safety
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Property Data Note

Molecular Weight 171.58 g/mol
Suitable for fragment-based

drug discovery (FBDD).

LogP (Predicted) ~1.6
Good lipophilicity for CNS

penetration.

Appearance White to pale yellow solid

Storage 2-8°C, Inert Atmosphere
Aldehydes are prone to

oxidation to carboxylic acids.

Safety Irritant (H315, H319, H335)
Standard PPE required. Avoid

inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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